Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate
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Overview
Description
Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate is a chemical compound with a unique structure that includes a nitro group, a picolinate moiety, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate typically involves multiple steps:
Formation of the Picolinate Core:
Introduction of the Oxetane Ring: The oxetane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with the amino group on the picolinate core.
Final Assembly: The final step involves the coupling of the oxetane-modified picolinate with the nitro group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the oxetane ring.
Scientific Research Applications
Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of new drugs.
Medicine: Its unique structure could be explored for therapeutic applications, such as in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxetane ring can engage in nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)-1H-benzo[d]imidazole-6-carboxylate: This compound has a similar oxetane ring and is used as a pharmaceutical intermediate.
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: These compounds are used as herbicides and have a similar picolinate structure.
Uniqueness
Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate is unique due to the combination of its nitro group, oxetane ring, and picolinate moiety
Properties
Molecular Formula |
C11H13N3O5 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
methyl 5-nitro-6-(oxetan-2-ylmethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13N3O5/c1-18-11(15)8-2-3-9(14(16)17)10(13-8)12-6-7-4-5-19-7/h2-3,7H,4-6H2,1H3,(H,12,13) |
InChI Key |
ILKIHCYHKYHCLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |
Origin of Product |
United States |
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